molecular formula C19H20N4O3 B7695549 N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline

N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B7695549
M. Wt: 352.4 g/mol
InChI Key: PWGFKELHPBVGHE-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12(2)18-21-19(26-22-18)15-8-9-16(17(10-15)23(24)25)20-11-14-6-4-13(3)5-7-14/h4-10,12,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGFKELHPBVGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of aniline derivatives followed by the introduction of the oxadiazole ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methylphenyl)methyl]-4-(propan-2-yl)aniline
  • 4-Fluoro-N-(2-methylpentan-2-yl)aniline

Uniqueness

N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to its combination of a nitro group and an oxadiazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

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